N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14-6-8-15(9-7-14)19(26-11-10-23)13-22-21(24)18-12-16-4-3-5-17(25-2)20(16)27-18/h3-9,12,19,23H,10-11,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGRRPCMNMIUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone. The subsequent steps involve the introduction of the hydroxyethoxy and methylphenyl groups through nucleophilic substitution and etherification reactions. The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can yield primary amines.
Scientific Research Applications
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzofuran derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran ring and functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analog: N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide ()
Key Structural Differences :
Physicochemical Properties :
- The hydroxyethoxy group in the target compound increases hydrophilicity compared to the 4-methoxybenzyl substituent in the analog, which is more lipophilic.
- The N-methyl and N-methoxy groups in the analog may reduce steric hindrance compared to the bulkier ethyl side chain in the target compound.
Structural Analog: 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ()
Key Structural Differences :
Pharmacological Implications :
- The acetic acid group in ’s compound may enhance ionic interactions in biological systems, whereas the carboxamide in the target compound offers hydrogen-bonding versatility (both donor and acceptor).
Crystallographic Insights :
Charge and Molecular Weight Considerations ()
Molecular Weight :
Charge Parameters :
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and modulation of amyloid-beta (Aβ) aggregation. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzofuran moiety and various substituents that influence its biological activity. The presence of the hydroxyethoxy and methoxy groups is particularly significant for its interaction with biological targets.
1. Neuroprotective Effects
Recent studies have demonstrated that derivatives of benzofuran, including the compound , exhibit neuroprotective properties against Aβ-induced cytotoxicity. For instance, compounds similar to this compound have shown significant neuroprotection in mouse hippocampal neuronal HT22 cells when exposed to Aβ42 aggregates. These findings indicate a promising avenue for therapeutic applications in neurodegenerative diseases such as Alzheimer's.
| Compound | Concentration (μM) | Neuroprotection (%) |
|---|---|---|
| 4a | 25 | 70 |
| 4b | 25 | 65 |
| 5a | 25 | 60 |
2. Modulation of Aβ Aggregation
The compound has been observed to modulate Aβ aggregation kinetics significantly. In controlled experiments, it was found that at varying concentrations (1, 5, and 25 μM), the compound could either promote or inhibit Aβ fibrillogenesis depending on its structural modifications.
- At 1 μM , a mild promotion of Aβ fibrillogenesis was noted.
- At 5 μM , the promotion increased significantly.
- At 25 μM , a dramatic increase in fibrillogenesis was observed.
These results suggest that the specific arrangement and type of substituents on the benzofuran ring play a crucial role in determining the compound's activity.
| Concentration (μM) | Fibrillogenesis Promotion (Fold Increase) |
|---|---|
| 1 | 1.57 |
| 5 | 1.92 |
| 25 | 2.70 |
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with Aβ aggregates. The orientation of the bicyclic aromatic rings is critical for its ability to inhibit or promote aggregation. The presence of specific functional groups has been correlated with enhanced binding affinity to Aβ aggregates.
Case Studies
One notable study involved the administration of this compound in an animal model exhibiting hyperlipidemia induced by Triton WR-1339. The results indicated a significant reduction in triglyceride levels after treatment with the compound, showcasing its potential as a therapeutic agent for metabolic disorders as well.
Q & A
Q. What are the key synthetic routes for N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide?
The synthesis typically involves:
- Benzofuran core preparation : Start with 7-methoxy-1-benzofuran-2-carboxylic acid derivatives (e.g., esterification or amidation).
- Side-chain introduction : React the benzofuran core with 2-(4-methylphenyl)-2-(2-hydroxyethoxy)ethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization for high-purity yields. Optimization: Adjust reaction time, temperature (e.g., 0–25°C), and solvent polarity (e.g., DMF or THF) to minimize byproducts .
Q. How is the compound characterized structurally and chemically?
Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C7, hydroxyethoxy chain).
- IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups.
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ via HRMS).
- X-ray crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding networks .
Q. What biological targets are hypothesized for this compound?
Based on structural analogs (e.g., benzofuran-2-carboxamides):
| Target | Mechanism | Supporting Evidence |
|---|---|---|
| Kinases (e.g., EGFR) | Competitive ATP-binding inhibition | Analog studies showing IC₅₀ < 1 μM |
| GPCRs | Allosteric modulation of serotonin receptors | Similar compounds in neuroprotection assays |
| Epigenetic enzymes | HDAC or DNMT inhibition | Benzofuran derivatives in cancer models |
Advanced Research Questions
Q. How can synthetic yield be optimized while maintaining purity?
- Catalytic systems : Use Pd/Cu catalysts for coupling steps (e.g., Sonogashira for alkyne intermediates).
- Flow chemistry : Reduce reaction time and improve reproducibility for multi-step syntheses .
- Byproduct analysis : Employ LC-MS to identify impurities (e.g., unreacted amine or hydrolyzed ester). Adjust stoichiometry (1.2:1 molar ratio of benzofuran core to amine) to drive reaction completion .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations.
- Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
- Validation : Replicate assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger to model binding poses in kinase ATP pockets.
- MD simulations : Analyze stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS).
- Pharmacophore modeling : Identify critical features (e.g., methoxy group for hydrophobic interactions) .
Q. How to address poor aqueous solubility in in vitro assays?
- Formulation : Use cyclodextrin-based solubilizers or PEGylation.
- Prodrug design : Introduce phosphate esters at the hydroxyethoxy chain for enhanced solubility, which hydrolyze in vivo .
Q. Why might in vitro activity fail to translate to in vivo models?
Potential reasons include:
- Pharmacokinetics (PK) : Poor oral bioavailability due to first-pass metabolism.
- Protein binding : High plasma protein binding reduces free drug concentration.
- Metabolic stability : Use LC-MS/MS to identify major metabolites (e.g., O-demethylation by CYP450 enzymes). Mitigation: Optimize logP (2–5) via structural modifications (e.g., replacing methoxy with trifluoromethoxy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
